

Thermochemical Profile of N-Acetyl-2-piperidone and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Acetyl

Cat. No.: B1279752

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for N-Acetyl-2-piperidone and its closely related analogs. Due to the limited direct experimental data for N-Acetyl-2-piperidone, this document focuses on the thermochemical properties of the parent compound, 2-piperidone, and its N-substituted derivatives, offering a robust framework for understanding and estimating the energetic properties of the target molecule.

Thermochemical Data of 2-Piperidone and N-Substituted Derivatives

The following table summarizes the standard molar enthalpies of formation in the condensed and gaseous phases, as well as the standard molar enthalpies of vaporization for 2-piperidone and its N-methyl and N-benzyl derivatives. These values were determined experimentally and provide a valuable baseline for estimating the thermochemical properties of N-Acetyl-2-piperidone.

Compound	Formula	State	Standard Molar Enthalpy of Formation ($\Delta_f H_m^\circ$) (kJ·mol ⁻¹)	Standard Molar Enthalpy of Vaporization ($\Delta_{\text{vap}} H_m^\circ$) (kJ·mol ⁻¹)
2-Piperidone	C ₅ H ₉ NO	cr	-247.8 ± 1.0	84.9 ± 1.0
g			-162.9 ± 1.4	
1-Methyl-2-piperidone	C ₆ H ₁₁ NO	l	-263.5 ± 1.2	60.5 ± 0.5
g			-203.0 ± 1.3	
1-Benzyl-2-piperidone	C ₁₂ H ₁₅ NO	l	-160.7 ± 3.4	86.8 ± 1.2
g			-73.9 ± 3.6	

cr = crystalline state; l = liquid state; g = gaseous state. Data sourced from Ribeiro da Silva et al. (2006).

Experimental Protocols

The experimental determination of the thermochemical data presented above involved two primary calorimetric techniques: static bomb calorimetry for determining the enthalpy of combustion, from which the enthalpy of formation is derived, and Calvet microcalorimetry for determining the enthalpy of vaporization or sublimation.

Static Bomb Calorimetry

This method is used to measure the heat of combustion of a substance at constant volume.

- **Sample Preparation:** A precisely weighed sample of the compound is placed in a crucible within a high-pressure vessel known as a "bomb."
- **Pressurization:** The bomb is filled with a high pressure of pure oxygen (typically around 3 MPa).

- Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
- Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise that is measured with high precision.
- Data Analysis: The energy of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. The standard enthalpy of combustion is then determined after applying corrections for various factors, including the heat of ignition and the formation of nitric acid from residual nitrogen. The standard enthalpy of formation is subsequently derived using Hess's law.

Calvet Microcalorimetry

This technique is employed to measure small heat effects, making it suitable for determining enthalpies of vaporization or sublimation.

- Sample Introduction: A small amount of the substance is placed in a sample cell within the microcalorimeter.
- Isothermal Measurement: The Calvet microcalorimeter maintains a constant temperature. The heat absorbed by the sample during vaporization or sublimation is compensated by a Peltier effect device to maintain the isothermal condition.
- Signal Detection: The heat flow is detected by a series of thermocouples surrounding the sample and reference cells. The output signal is proportional to the heat flow rate.
- Data Integration: The total heat absorbed during the phase transition is obtained by integrating the heat flow signal over time.
- Enthalpy Calculation: The molar enthalpy of vaporization or sublimation is calculated by dividing the total heat absorbed by the number of moles of the vaporized or sublimated sample.

Experimental Workflow for Thermochemical Data Determination

The following diagram illustrates the general workflow for the experimental determination of the standard molar enthalpy of formation in the gaseous phase.

Caption: Workflow for determining the gaseous enthalpy of formation.

Signaling Pathways and Logical Relationships

At present, there is no established body of literature detailing specific signaling pathways directly involving N-Acetyl-2-piperidone. Its biological activity is not as extensively characterized as many pharmaceutical compounds. Therefore, a diagram of a signaling pathway is not applicable at this time. The logical relationship in the context of this document is the workflow for determining the thermochemical data, as illustrated above.

- To cite this document: BenchChem. [Thermochemical Profile of N-Acetyl-2-piperidone and Its Analogs: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1279752#thermochemical-data-for-n-acetyl-2-piperidone\]](https://www.benchchem.com/product/b1279752#thermochemical-data-for-n-acetyl-2-piperidone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com